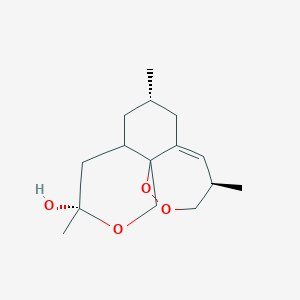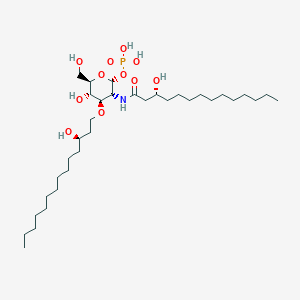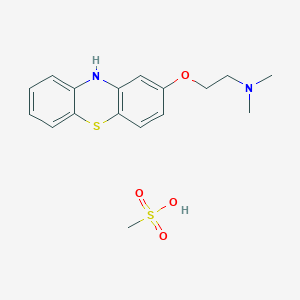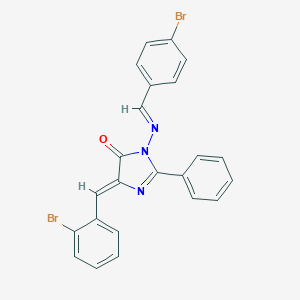![molecular formula C17H20N2O3 B236892 N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide, commonly known as MPF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPF belongs to the class of furamide compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of MPF is not fully understood. However, it is believed that MPF acts on the central nervous system by modulating the activity of certain neurotransmitters. MPF has been shown to increase the levels of dopamine and serotonin in the brain, which are known to play a role in mood regulation and pain perception.
Biochemical and Physiological Effects:
MPF has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MPF has also been shown to inhibit tumor growth in animal models of cancer. Additionally, MPF has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPF in lab experiments is its high purity and yield. MPF is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using MPF in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research of MPF. One potential direction is the investigation of its potential use in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Another potential direction is the development of more efficient synthesis methods for MPF. Additionally, the investigation of the long-term effects of MPF on the central nervous system is an important area of future research.
In conclusion, MPF is a synthetic compound that has shown promising results in various scientific research applications. Its potential therapeutic applications make it an important area of research in the field of medicinal chemistry. Further research is needed to fully understand the mechanism of action and long-term effects of MPF, as well as its potential use in the treatment of various neurological disorders.
Métodos De Síntesis
The synthesis of MPF involves the reaction of 4-methyl-3-nitroaniline, pentanoic anhydride, and furfurylamine in the presence of a catalyst. The resulting product is then reduced to form MPF. The synthesis of MPF has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
MPF has shown promising results in various scientific research applications. It has been studied for its potential anti-inflammatory, analgesic, and antitumor properties. MPF has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide |
|---|---|
Fórmula molecular |
C17H20N2O3 |
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
N-[4-methyl-3-(pentanoylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H20N2O3/c1-3-4-7-16(20)19-14-11-13(9-8-12(14)2)18-17(21)15-6-5-10-22-15/h5-6,8-11H,3-4,7H2,1-2H3,(H,18,21)(H,19,20) |
Clave InChI |
BCSQWRZYNRCFOU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)C |
SMILES canónico |
CCCCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)

![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)




